Cas no 2228636-64-2 (3-(4-chloro-2-hydroxyphenyl)methylpiperidin-3-ol)

3-(4-Chloro-2-hydroxyphenyl)methylpiperidin-3-ol is a synthetic organic compound featuring a piperidine core substituted with a chlorinated hydroxyphenyl group. This structure imparts potential utility as an intermediate in pharmaceutical or agrochemical synthesis, where its hydroxyl and chloro functional groups may facilitate further derivatization. The compound's stereochemistry and polarity could influence its binding affinity in biologically active molecules, making it valuable for medicinal chemistry research. Its well-defined molecular framework allows for precise modifications, enabling the development of targeted analogs. The presence of both aromatic and aliphatic hydroxyl groups enhances its reactivity in selective transformations, supporting its role in complex synthetic pathways.
3-(4-chloro-2-hydroxyphenyl)methylpiperidin-3-ol structure
2228636-64-2 structure
Product Name:3-(4-chloro-2-hydroxyphenyl)methylpiperidin-3-ol
CAS No:2228636-64-2
MF:C12H16ClNO2
MW:241.713942527771
CID:6324181
PubChem ID:165680232
Update Time:2025-05-20

3-(4-chloro-2-hydroxyphenyl)methylpiperidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(4-chloro-2-hydroxyphenyl)methylpiperidin-3-ol
    • 2228636-64-2
    • EN300-1980726
    • 3-[(4-chloro-2-hydroxyphenyl)methyl]piperidin-3-ol
    • Inchi: 1S/C12H16ClNO2/c13-10-3-2-9(11(15)6-10)7-12(16)4-1-5-14-8-12/h2-3,6,14-16H,1,4-5,7-8H2
    • InChI Key: IAFDALZHFCKRTE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)O)CC1(CNCCC1)O

Computed Properties

  • Exact Mass: 241.0869564g/mol
  • Monoisotopic Mass: 241.0869564g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 52.5Ų

3-(4-chloro-2-hydroxyphenyl)methylpiperidin-3-ol Pricemore >>

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Additional information on 3-(4-chloro-2-hydroxyphenyl)methylpiperidin-3-ol

3-(4-Chloro-2-Hydroxyphenyl)Methylpiperidin-3-Ol: A Comprehensive Overview

The compound with CAS No 2228636-64-2, commonly referred to as 3-(4-chloro-2-hydroxyphenyl)methylpiperidin-3-ol, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and development.

3-(4-Chloro-2-Hydroxyphenyl)methylpiperidin-3-ol is characterized by its piperidine ring, which is a six-membered cyclic amine, and a substituted phenyl group attached to the nitrogen atom. The phenyl group itself carries a chlorine atom at the 4-position and a hydroxyl group at the 2-position, making it a chlorinated aromatic compound with hydroxyl functionality. This combination of functional groups imparts unique chemical properties to the molecule, including potential for hydrogen bonding and π-interactions, which are critical in drug design.

Recent studies have highlighted the importance of 3-(4-chloro-2-hydroxyphenyl)methylpiperidin-3-ol in medicinal chemistry. Researchers have explored its role as a lead compound in the development of new therapeutic agents targeting various diseases, including neurodegenerative disorders and cancer. The piperidine ring, being a common structural motif in many bioactive compounds, contributes to the molecule's ability to interact with biological targets such as enzymes and receptors.

One of the most intriguing aspects of this compound is its ability to undergo various chemical transformations, making it a versatile building block in organic synthesis. For instance, the hydroxyl group on the phenyl ring can be readily modified through oxidation or protection/deprotection strategies, enabling the creation of derivatives with enhanced bioactivity or improved pharmacokinetic profiles.

Moreover, 3-(4-chloro-2-hydroxyphenyl)methylpiperidin-3-ol has been investigated for its potential as an intermediate in the synthesis of more complex molecules. Its structure serves as a platform for attaching additional functional groups or incorporating other pharmacophores, thereby expanding its utility in drug design.

In terms of biological activity, this compound has shown promise in preliminary assays targeting key enzymes involved in disease pathways. For example, it has demonstrated inhibitory activity against certain kinases and proteases, suggesting its potential as a lead compound for developing novel therapeutics.

From an analytical standpoint, CAS No 2228636-64-2 has been characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These studies have provided insights into its molecular structure and purity, ensuring that it meets the high standards required for use in research and development.

Looking ahead, the continued exploration of 3-(4-chloro-2-hydroxyphenyl)methylpiperidin-3-ol is expected to yield further discoveries that could advance our understanding of its therapeutic potential. Its unique combination of structural features and chemical reactivity positions it as a valuable tool in the arsenal of modern medicinal chemistry.

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